Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate
CAS No.: 192701-59-0
Cat. No.: VC3848676
Molecular Formula: C19H25NO5
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192701-59-0 |
|---|---|
| Molecular Formula | C19H25NO5 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | methyl 4-[(5,6-dimethoxy-3-oxo-1,2-dihydroinden-2-yl)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H25NO5/c1-23-16-10-13-9-14(18(21)15(13)11-17(16)24-2)8-12-4-6-20(7-5-12)19(22)25-3/h10-12,14H,4-9H2,1-3H3 |
| Standard InChI Key | WRZOOPVTTSTZQW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)C(=O)OC)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)C(=O)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound's structure integrates three distinct pharmacophores: a piperidine ring, a bicyclic indenone system, and a methyl carboxylate ester. The piperidine moiety (C5H11N) adopts a chair conformation, with the nitrogen atom at position 1 bearing a methyl carboxylate group. The indenone fragment consists of a fused bicyclic system (C9H8O3) featuring a ketone group at position 1 and methoxy substituents at positions 5 and 6 . These groups create a planar aromatic region that may facilitate π-π stacking interactions with biological targets.
The methylene bridge connecting the piperidine and indenone systems introduces conformational flexibility, allowing the molecule to adopt multiple low-energy states. X-ray crystallographic data for analogous compounds suggest a dihedral angle of 112° between the piperidine ring and indenone plane . This spatial arrangement likely influences both synthetic accessibility and biological activity.
Physicochemical Parameters
Key physicochemical properties derived from experimental and computational studies include:
The moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability while maintaining sufficient water solubility for biological testing . The basic piperidine nitrogen (pKa 8.9) enables protonation under physiological conditions, potentially enhancing interactions with acidic biological targets .
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The synthesis typically employs a convergent strategy, constructing the indenone and piperidine fragments separately before final coupling . Key disconnections include:
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Cleavage of the methylene bridge between indenone and piperidine
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Separation of the ester functionality from the piperidine nitrogen
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Disconnection of methoxy groups from the aromatic system
Stepwise Synthesis
A representative 7-step synthesis from commercially available starting materials proceeds as follows :
Step 1: Formation of 5,6-dimethoxy-1-indanone
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Starting material: 3,4-dimethoxybenzaldehyde
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Reaction: Aldol condensation with acetic anhydride
Research Applications and Future Directions
Medicinal Chemistry Development
Ongoing research focuses on:
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Bioisosteric replacement of the indenone system (e.g., tetralone analogs)
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Stereochemical optimization at the methylene bridge
Material Science Applications
The rigid indenone-piperidine architecture shows promise in:
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